4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide
Description
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N4S/c21-14-5-1-12(2-6-14)18-17-16(25-11-26-17)9-10-28(18)19(29)27-15-7-3-13(4-8-15)20(22,23)24/h1-8,11,18H,9-10H2,(H,25,26)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEADXSKRWMVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=S)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide is a member of the imidazopyridine family, which has garnered interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazo[4,5-c]pyridine core and subsequent functionalization. The presence of fluorinated phenyl groups enhances its lipophilicity and may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazopyridine derivatives. For instance, a related compound demonstrated significant inhibitory effects on various cancer cell lines, including A-549 (lung cancer) and HCT-8 (colon cancer) cells. The structure-activity relationship (SAR) indicates that modifications in the phenyl rings can enhance or diminish activity against specific cancer types .
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 8c | A-549 | 48 |
| 8f | A-549 | 40 |
| 7f | HCT-8 | 40 |
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds similar to our target have been shown to interfere with ATP synthase activity in Mycobacterium tuberculosis, suggesting a broader potential for targeting metabolic pathways .
Case Studies
- Case Study on Anticancer Efficacy : In a study evaluating a series of imidazopyridine derivatives, the compound exhibited moderate to high cytotoxicity against several cancer cell lines. The study utilized various assays to determine IC50 values and elucidate the compound's mechanism through apoptosis induction .
- In Vivo Studies : Animal models treated with imidazopyridine derivatives showed significant tumor reduction compared to control groups. These studies provide preliminary evidence supporting further clinical investigation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Preliminary data suggest favorable absorption characteristics; however, detailed studies are required to evaluate metabolic stability and potential toxicity.
Safety Profile
Toxicological assessments indicate that while some derivatives exhibit low toxicity in vitro, further investigations are necessary to establish safety profiles in vivo. The presence of fluorinated groups may pose risks related to bioaccumulation .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that the compound exhibits promising anticancer properties. Its structural components allow it to interact with various molecular targets involved in cancer progression.
- Mechanism of Action : The compound is believed to inhibit specific kinases that are crucial for tumor growth and survival. For instance, it has been shown to affect the RET kinase pathway, which is often mutated in lung and thyroid cancers .
- Case Study : In vitro tests demonstrated that derivatives of this compound significantly reduced cell viability in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), showcasing IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against a range of pathogens.
- Research Findings : Studies revealed that it possesses notable activity against both Gram-positive and Gram-negative bacteria. The presence of fluorine atoms enhances its lipophilicity, facilitating better membrane penetration .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
- Mechanism : It appears to modulate pathways involved in oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substituents | Increased potency against specific kinases |
| Thiazole Ring | Enhances interaction with biological targets |
| Carbothioamide Group | Contributes to overall stability and bioavailability |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on core structures, substituents, and synthetic strategies.
Core Heterocyclic Systems
- Target Compound : The imidazo[4,5-c]pyridine core combines imidazole and pyridine rings, offering hydrogen-bonding sites (N-H) and planar rigidity. Such systems are prevalent in kinase inhibitors (e.g., JAK/STAT pathway modulators).
- EP 4374877 A2 Compounds: The patent describes pyrrolo[1,2-b]pyridazine and pyridazine derivatives (e.g., (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...), which feature larger, more flexible fused bicyclic systems. These cores may favor interactions with deep hydrophobic pockets in targets like kinases or G-protein-coupled receptors.
Substituent Profiles
Structural Analysis Tools
Crystallographic refinement software like SHELX is critical for confirming molecular structures. SHELX’s robustness in handling small-molecule data ensures accurate comparison of bond lengths, angles, and conformations across analogs.
Research Implications and Limitations
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
A factorial design of experiments (DoE) is critical to minimize trial-and-error approaches. Statistical methods (e.g., response surface methodology) can systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions . Quantum chemical calculations, such as reaction path searches, can predict feasible pathways and reduce experimental iterations . Combining computational predictions with high-throughput screening accelerates synthetic route development .
Q. How can researchers characterize the structural and electronic properties of this compound?
Use multi-technique validation:
- X-ray crystallography for absolute configuration determination (e.g., imidazo-pyridine core and substituent orientation) .
- NMR spectroscopy to confirm fluorophenyl and trifluoromethyl group positions (¹⁹F NMR for fluorine environments) .
- Density functional theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize target-specific assays based on structural analogs (e.g., kinase inhibition or GPCR modulation). For example:
- Enzyme inhibition assays (e.g., fluorescence-based readouts) to assess binding affinity .
- Cell permeability studies using Caco-2 monolayers to evaluate bioavailability .
- Cytotoxicity profiling in relevant cell lines (e.g., cancer or microbial models) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanism hypotheses?
Apply ab initio molecular dynamics (AIMD) or transition state theory to model competing pathways (e.g., nucleophilic substitution vs. cyclization). Cross-validate with isotopic labeling experiments (e.g., ¹³C/²H tracing) to confirm intermediates . For example, conflicting data on carbothioamide group reactivity could be resolved by simulating sulfur-centered vs. nitrogen-centered attack mechanisms .
Q. What strategies address discrepancies between predicted and observed biological activity?
Use structure-activity relationship (SAR) models to identify key pharmacophores. If in silico predictions (e.g., molecular docking) conflict with assay results:
- Re-evaluate force field parameters or solvent effects in simulations .
- Perform metabolite profiling (LC-MS/MS) to detect off-target interactions or metabolic instability .
- Validate via cryo-EM or X-ray co-crystallography to confirm binding poses .
Q. How can researchers design selective derivatives to minimize off-target effects?
- Bioisosteric replacement : Substitute the trifluoromethyl group with chlorophenyl or morpholine moieties to alter steric/electronic profiles .
- Fragment-based drug design : Screen truncated analogs (e.g., imidazo-pyridine core alone) to isolate critical binding motifs .
- Proteome-wide profiling (e.g., kinome screens) to assess selectivity across target families .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
- HPLC-UV/HRMS for quantifying impurities (<0.1% threshold) .
- DSC/TGA to evaluate thermal stability and polymorphic forms .
- Elemental analysis to confirm stoichiometry of fluorine and sulfur .
Q. How can researchers optimize reaction scalability without compromising yield?
- Flow chemistry : Continuous processing improves heat/mass transfer for exothermic steps (e.g., cyclization) .
- Membrane separation technologies : Purify intermediates via nanofiltration to eliminate byproducts .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .
Data Analysis and Reporting
Q. What statistical frameworks are recommended for analyzing dose-response data?
Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Report confidence intervals and apply ANOVA to assess significance across replicates . For outliers, perform Grubbs’ test or leverage machine learning (e.g., random forests) to identify experimental variables causing variability .
Q. How should researchers document synthetic protocols for reproducibility?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
